molecular formula C16H10ClNO B1421753 4-(2-Chlorobenzoyl)isoquinoline CAS No. 1187169-58-9

4-(2-Chlorobenzoyl)isoquinoline

Cat. No.: B1421753
CAS No.: 1187169-58-9
M. Wt: 267.71 g/mol
InChI Key: ZXMLXSHKJURURZ-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzoyl)isoquinoline is an organic compound that falls under the category of isoquinoline derivatives. It is characterized by the presence of a 2-chlorobenzoyl group attached to the isoquinoline ring.

Preparation Methods

Comparison with Similar Compounds

4-(2-Chlorobenzoyl)isoquinoline can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-(2-Chlorobenzoyl)isoquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its isoquinoline backbone with a chlorobenzoyl substituent. The presence of the chlorine atom is significant as halogen substitutions are known to enhance biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including Gram-positive bacteria and mycobacteria. In a comparative study, compounds similar to this compound showed efficacy comparable to clinically used antibiotics such as ampicillin and rifampicin .

Table 1: Antimicrobial Activity Comparison

CompoundActivity against S. aureusActivity against M. tuberculosis
This compoundModerateModerate
AmpicillinHighLow
RifampicinModerateHigh

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that it possesses cytotoxic effects on various cancer cell lines, with IC50 values suggesting significant potency. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis
MCF-7 (Breast Cancer)20Cell Cycle Arrest
A549 (Lung Cancer)25Apoptosis

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit certain enzymes involved in cellular proliferation and survival pathways. For example, it has been shown to inhibit topoisomerase activity, which is crucial for DNA replication and transcription in cancer cells.

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized a series of isoquinoline derivatives, including this compound, and evaluated their biological activities. The results indicated that the chlorinated derivatives exhibited enhanced antibacterial and anticancer activities compared to their non-chlorinated counterparts .

Case Study Example:

  • Study Title: "Synthesis and Biological Evaluation of Isoquinoline Derivatives"
  • Findings: The study found that among the synthesized compounds, this compound showed the most promising results against Staphylococcus aureus and exhibited significant cytotoxicity against HeLa cells.

Properties

IUPAC Name

(2-chlorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMLXSHKJURURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269830
Record name (2-Chlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-58-9
Record name (2-Chlorophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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